molecular formula C19H18BN3S B14487374 N-(Diphenylboranyl)-N-methyl-N'-pyridin-2-ylthiourea CAS No. 63711-84-2

N-(Diphenylboranyl)-N-methyl-N'-pyridin-2-ylthiourea

Cat. No.: B14487374
CAS No.: 63711-84-2
M. Wt: 331.2 g/mol
InChI Key: MPAFJXCVZRGAIF-UHFFFAOYSA-N
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Description

N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound consists of a boron atom bonded to two phenyl groups, a methyl group, and a pyridin-2-ylthiourea moiety. The presence of boron in its structure imparts unique properties that make it valuable for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea typically involves the reaction of diphenylboronic acid with N-methyl-N’-pyridin-2-ylthiourea under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the boron compound. The reaction mixture is heated to a specific temperature, often around 80-100°C, and stirred for several hours to ensure complete reaction. The product is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis process is optimized to increase yield and reduce costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors. The purification process is also scaled up, often using automated systems to handle large volumes of reaction mixture.

Chemical Reactions Analysis

Types of Reactions

N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic acid derivatives.

    Reduction: The compound can be reduced to form borohydride derivatives.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require the use of catalysts such as palladium or platinum and are carried out under inert atmospheres.

Major Products Formed

The major products formed from these reactions include boronic acid derivatives, borohydride derivatives, and substituted phenyl compounds. These products have various applications in organic synthesis and materials science.

Scientific Research Applications

N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

    Biology: The compound is studied for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.

    Medicine: Research is ongoing to explore its potential as an anti-cancer agent due to its ability to target specific cellular pathways.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea involves its interaction with specific molecular targets and pathways. The boron atom in the compound can form stable complexes with diols and other Lewis bases, which allows it to interfere with cellular processes. In BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, releases high-energy particles that selectively destroy the cancer cells while sparing healthy tissue.

Comparison with Similar Compounds

Similar Compounds

    Diphenylboronic acid: Similar in structure but lacks the pyridin-2-ylthiourea moiety.

    N-Methyl-N’-pyridin-2-ylthiourea: Similar but lacks the boron atom.

    Phenylboronic acid: Contains a single phenyl group bonded to boron.

Uniqueness

N-(Diphenylboranyl)-N-methyl-N’-pyridin-2-ylthiourea is unique due to the combination of boron, phenyl groups, and the pyridin-2-ylthiourea moiety. This unique structure imparts specific chemical properties that make it valuable for targeted applications in research and industry.

Properties

CAS No.

63711-84-2

Molecular Formula

C19H18BN3S

Molecular Weight

331.2 g/mol

IUPAC Name

1-diphenylboranyl-1-methyl-3-pyridin-2-ylthiourea

InChI

InChI=1S/C19H18BN3S/c1-23(19(24)22-18-14-8-9-15-21-18)20(16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-15H,1H3,(H,21,22,24)

InChI Key

MPAFJXCVZRGAIF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1)(C2=CC=CC=C2)N(C)C(=S)NC3=CC=CC=N3

Origin of Product

United States

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